molecular formula C9H11FN6O3 B607466 Flortanidazole CAS No. 1070878-63-5

Flortanidazole

Cat. No. B607466
M. Wt: 270.2244
InChI Key: ZSSPATINHRVRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flortanidazole is a tumour hypoxia probe.

Scientific Research Applications

Imaging Tumor Hypoxia and Radiotherapy Effects Flortanidazole, specifically 18F-flortanidazole (18F-HX4), is used in micro positron emission tomography/computed tomography (PET/CT) for imaging tumor hypoxia and assessing the effects of radiotherapy in mice. The tracer uptake of 18F-HX4 is higher in hypoxic cells compared to oxygenated cells, making it a significant biomarker for tumor hypoxia. The studies also correlate the tracer uptake with hypoxia volume, survival time, and the expression of tumor biomarkers like hypoxia-inducible factor (HIF)-1α, glucose transporter (Glut-1), and Ki67, shedding light on the biological changes in tumors post-radiotherapy (Yu et al., 2019).

Prognostic and Predictive Biomarker in Cancer Treatment In a study involving non-small cell lung cancer xenografts, 18F-flortanidazole was evaluated as a prognostic and predictive imaging biomarker. The study explored the impact of metformin, a drug known to improve tumor oxygenation, on the tumor hypoxia imaged using 18F-flortanidazole PET. The results indicated that metformin could act as a radiosensitizer by augmenting tumor oxygenation. Baseline 18F-flortanidazole showed potential as a prognostic biomarker for treatment response, particularly in predicting metformin-specific treatment effects depending on the baseline tumor hypoxia (De Bruycker et al., 2018).

properties

CAS RN

1070878-63-5

Product Name

Flortanidazole

Molecular Formula

C9H11FN6O3

Molecular Weight

270.2244

IUPAC Name

3-Fluoro-2-[4-[(2-nitroimidazol-1-yl)methyl]triazol-1-yl]propan-1-ol

InChI

InChI=1S/C9H11FN6O3/c10-3-8(6-17)15-5-7(12-13-15)4-14-2-1-11-9(14)16(18)19/h1-2,5,8,17H,3-4,6H2

InChI Key

ZSSPATINHRVRTN-UHFFFAOYSA-N

SMILES

OCC(N1N=NC(CN2C=CN=C2[N+]([O-])=O)=C1)CF

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Flortanidazole

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 10 (1.9 g, 12.6 mmol) and 29 (1.5 g, 12.6 mmol) in t-BuOH:THF:H2O (22.5 mL, 1:1:1) was treated with CuSO4.5H2O (0.31 g, 1.26 mmol) and sodium ascorbate (0.5 g, 2.52 mmol) and stirred for 1 hr at room temperature. Organic solvents removed under vacuum, the residue dissolved in CH2Cl2 and consecutively washed with H2O, then brine, then dried over MgSO4. The solvent was then concentrated in vacuo and the residue was purified on silica gel using 10% MeOH:CH2Cl2 as the solvent to afford 1 (3.00 g, 88%) as white solid. The product was further purified via recrystallization from EtOAc/hexanes. 1H NMR ((CD3)2CO, 400 MHz) δ: 8.15 (s, 1H), 7.57 (d, J=1.2 Hz, 1H), 7.11 (d, J=1.2 Hz, 1H), 5.79 (s, 2H), 4.87-5.05 (m, 2H), 4.82 (dd, J=4.0, 10.0 Hz, 1H), 4.17-4.45 (m, 1H), 4.03 (t, J=5.6 Hz, 2H). 13C NMR ((CD3)2CO, 100 MHz) δ: 141.8, 127.9, 127.1, 123.5, 83.0, 81.3, 63.0 (d, J=18.69 Hz, 1C), 60.5 (d, 6.73 Hz, 1C), δ: 44.8; 19F NMR ((CD3)2CO, 376 MHz) 230.2 (ddd, J=19.18, 19.55, 21.60 Hz, 1F); Mass Spec (lo-res): Calc'd for C9H11FN6O3: 270.09; found: 271.1 (M+H).
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
22.5 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Synthesis routes and methods II

Procedure details

To a vial is added alkyne 10 (1.9 g, 12.6 mmol) and 29 (1.5 g, 12.6 mmol). The solution is heated at 60° C. overnight. The material is then purified on a silica gel column using 10% MeOH:CH2Cl2 as the eluent. The material is then further purified via recrystallization using EtOAc:Hex to afford 1 as a solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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